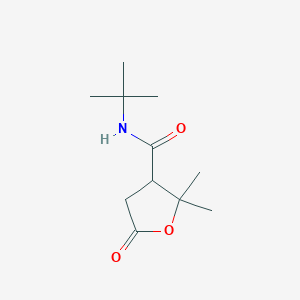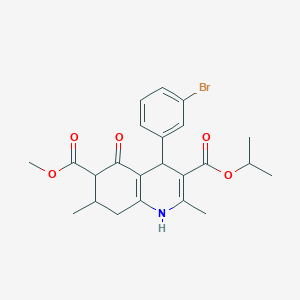
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide
Übersicht
Beschreibung
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of compounds known as protein kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.
Wirkmechanismus
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These enzymes play important roles in cellular signaling pathways that regulate immune cell function and proliferation. By inhibiting these kinases, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-cancer activity, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which can contribute to autoimmune diseases. N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has also been shown to enhance the activity of immune cells, including T cells and natural killer cells, which can help to fight off infections and tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is its high potency and selectivity for specific protein kinases, which makes it an effective tool for studying the role of these enzymes in cellular signaling pathways. However, like many small molecule inhibitors, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can have off-target effects and may not be suitable for all experimental systems. In addition, the synthesis of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can be challenging and requires specialized expertise and equipment.
Zukünftige Richtungen
There are many potential future directions for research on N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide. One area of focus is the development of combination therapies that can enhance its anti-cancer activity. Another area of interest is the use of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, researchers may explore the use of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide in other areas of medicine, including infectious diseases and cardiovascular disease.
Conclusion:
In conclusion, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a promising small molecule inhibitor that has shown potential as a treatment for cancer and autoimmune diseases. Its mechanism of action involves the inhibition of specific protein kinases involved in cellular signaling pathways. While there are limitations to its use in experimental systems, N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has numerous potential applications in medicine and is an important tool for studying the role of protein kinases in disease.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent. One area of focus has been its use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Eigenschaften
IUPAC Name |
N-tert-butyl-2,2-dimethyl-5-oxooxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)12-9(14)7-6-8(13)15-11(7,4)5/h7H,6H2,1-5H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVXLKQFLSCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4137191.png)

![4-acetyl-3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4137207.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B4137209.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B4137218.png)
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4137225.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4137232.png)
![N-[4-({[(1-adamantylacetyl)amino]carbonothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B4137244.png)
![2-(1-adamantyl)-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B4137249.png)
acetic acid](/img/structure/B4137269.png)
![4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4137279.png)
![N-(3-methylphenyl)-5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4137285.png)

![3-(benzyloxy)-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4137297.png)